(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanol
Description
Properties
Molecular Formula |
C10H12OS |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
3,4-dihydro-2H-thiochromen-6-ylmethanol |
InChI |
InChI=1S/C10H12OS/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6,11H,1-2,5,7H2 |
InChI Key |
RFCJWQTWCZEAIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CO)SC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-2H-1-benzothiopyran-6-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptophenol with an appropriate aldehyde or ketone, followed by reduction to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydro-2H-1-benzothiopyran-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(3,4-Dihydro-2H-1-benzothiopyran-6-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,4-dihydro-2H-1-benzothiopyran-6-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The specific pathways involved depend on the context of its application and the nature of the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(3,4-Dihydro-2H-1-benzothiopyran-6-yl)acetic acid
- Structure: Features an acetic acid side chain at the 6-position instead of methanol.
- Molecular Formula : C₁₀H₁₀FO₂S (based on evidence for a related compound) .
- Key Properties : The carboxylic acid group enhances hydrogen-bonding capacity and solubility compared to the hydroxymethyl group in the target compound. Such derivatives are often used as intermediates for further functionalization, such as amide coupling.
- Synthetic Relevance : Listed in Enamine Ltd’s 2021 catalog, indicating commercial availability for drug discovery applications .
Tazarotenic Acid Derivatives
- Example : 6-[2-(4,4-Dimethyl-3,4-dihydro-2H-1-benzothiopyran-6-yl)ethynyl]pyridine-3-carboxylic acid.
- Molecular Formula: C₁₉H₁₇NO₂S .
- Key Differences: Incorporates an ethynyl linkage to a pyridine-carboxylic acid moiety, enabling conjugation and extended π-system interactions.
Oxygen-Containing Analogs
- Example : 3,4-Dihydro-2,2,5,8-tetramethyl-2H-1-benzopyran-6-yl acetate.
- Structure : Replaces sulfur with oxygen in the heterocyclic ring.
- Impact of Heteroatom :
Functional Group Compatibility
- Hydroxymethyl vs. Carboxylic Acid : The hydroxymethyl group in the target compound offers a site for esterification or oxidation to a carboxylic acid, whereas pre-installed carboxylic acids (e.g., in Enamine’s catalog) are ready for direct derivatization .
- Ethynyl Linkers : Tazarotenic acid derivatives demonstrate the utility of ethynyl groups for connecting aromatic systems, a strategy applicable to benzothiopyrans .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for (3,4-dihydro-2H-1-benzothiopyran-6-yl)methanol, and what key intermediates are involved?
- Methodology : Multi-step organic synthesis is typically employed. A common approach involves constructing the benzothiopyran core via cyclization reactions using thiourea or thioamide precursors under acidic conditions . The hydroxymethyl group is introduced via nucleophilic substitution or reduction (e.g., NaBH₄ reduction of a carboxylic acid or ester intermediate). Catalysts like BF₃·Et₂O may enhance regioselectivity during cyclization .
- Key intermediates :
- 6-Carboxybenzothiopyran : Reduced to the hydroxymethyl derivative.
- Thiopyran precursors : e.g., 6-substituted dihydrothiopyrans.
Q. What analytical techniques are critical for characterizing this compound?
- Primary methods :
- NMR spectroscopy : ¹H/¹³C NMR to confirm the benzothiopyran scaffold and hydroxymethyl group (δ ~3.7 ppm for CH₂OH) .
- HPLC-MS : For purity assessment and molecular ion detection (e.g., [M+H]⁺ at m/z 181.08) .
- FTIR : O-H stretch (~3200–3400 cm⁻¹) and C-S vibration (~650 cm⁻¹) .
Q. How does the compound’s stability vary under different experimental conditions?
- Stability profile :
- Ambient conditions : Stable in dry, inert atmospheres for >6 months .
- Reactive environments : Susceptible to oxidation at the sulfur atom (e.g., with H₂O₂) or dehydration of the hydroxymethyl group under strong acids .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reported biological activity in receptor-binding studies?
- Hypothesized targets : The benzothiopyran scaffold mimics planar aromatic systems in kinase inhibitors or GPCR ligands. The hydroxymethyl group may form hydrogen bonds with catalytic residues (e.g., in COX-2 or serotonin receptors) .
- Experimental validation :
- Surface plasmon resonance (SPR) : Measure binding affinity (KD) to purified targets.
- Mutagenesis studies : Identify critical residues for interaction .
Q. How can computational modeling (e.g., DFT, molecular docking) guide the optimization of this compound for enhanced selectivity?
- DFT applications : Calculate electron density maps to identify reactive sites (e.g., sulfur’s lone pairs) for functionalization .
- Docking protocols :
Use AutoDock Vina to model binding poses in target proteins (e.g., PDB: 5T3A for kinases).
Analyze binding free energy (ΔG) to prioritize derivatives with improved affinity .
- Case study : Methyl substitution at the 4-position reduced steric clashes in a simulated COX-2 binding pocket .
Q. How should researchers resolve contradictions in reported biological activity across different assays?
- Common pitfalls :
- Cell line variability : e.g., HepG2 vs. HEK293 may express differing receptor isoforms.
- Solvent effects : DMSO >1% can alter membrane permeability .
- Resolution strategy :
Standardize assays using ISO-certified cell lines and solvent controls.
Validate hits with orthogonal techniques (e.g., Western blotting alongside activity assays) .
Q. What catalytic systems enable selective functionalization of the benzothiopyran core?
- Catalysts for C–H activation :
- Pd(OAc)₂/ligand systems : For regioselective C-8 arylation .
- Photoredox catalysis : To generate thiyl radicals for cross-coupling .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for this compound?
- Observed discrepancies :
- Aqueous solubility : Ranges from 0.5 mg/mL (neutral pH) to >10 mg/mL as a hydrochloride salt .
- Resolution : Precisely report salt forms and pH in methodologies. Use Karl Fischer titration to quantify hygroscopicity .
Methodological Recommendations
Designing a structure-activity relationship (SAR) study for derivatives:
- Steps :
Syntesterize derivatives with modifications at the 6-position (e.g., –CH₂OH → –CH₂NH₂).
Test in dose-response assays (IC50/EC50).
Correlate electronic parameters (Hammett σ) with activity .
Best practices for handling hazardous byproducts during synthesis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
